4-(3-Chlorophenyl)but-3-yn-2-ol
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Overview
Description
4-(3-Chlorophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a butyn-2-ol backbone. It is a versatile compound with a wide range of applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chlorophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butyl potassium (tert-BuOK) as a promoter under solvent-free conditions . The reaction typically proceeds as follows:
- A mixture of terminal alkyne (e.g., phenylacetylene), tert-BuOK, and a carbonyl compound (e.g., acetophenone) is placed into a reaction flask at room temperature.
- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
- The product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale alkynylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)but-3-yn-2-one
Reduction: 4-(3-Chlorophenyl)but-3-en-2-ol or 4-(3-Chlorophenyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Chlorophenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)but-3-yn-2-ol
- 2-Methyl-4-phenyl-but-3-yn-2-ol
- ®-but-3-yn-2-ol
Uniqueness
4-(3-Chlorophenyl)but-3-yn-2-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-(3-chlorophenyl)but-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGKXWPMLPKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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